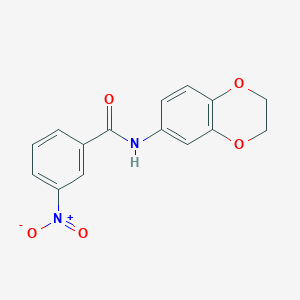
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several key steps, including the reaction of benzodioxane derivatives with nitrobenzenesulfonyl chloride in an aqueous base, followed by alkylation with alkyl or aralkyl halides in the presence of a base such as lithium hydride. These methods allow for the production of a range of derivatives with varying substituents, demonstrating the flexibility of the synthetic approach to this class of compounds (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using contemporary techniques such as IR, 1H-NMR, and EIMS. For example, studies have detailed the regio- and stereo-synthesis of closely related molecules, confirming their structure through crystallography and NMR assignments. These analyses confirm the stereochemistry and regiochemistry of the products, providing insights into the molecular architecture and potential reactivity of the compound (Samimi, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted by their involvement in biofilm inhibition and cytotoxicity against various bacterial strains, demonstrating the biological relevance of these molecules. Additionally, their participation in dual nucleophilic aromatic substitution reactions showcases their chemical versatility (Deshmukh et al., 2013).
Physical Properties Analysis
The physical properties of benzodioxin derivatives have been assessed through various analytical methods. For instance, crystallography studies offer insights into the crystalline structure and conformation of related molecules, aiding in the understanding of their physical stability and interactions in the solid state.
Chemical Properties Analysis
Chemical properties such as nitro group reduction and reactions with nucleophiles have been extensively studied. These reactions not only illustrate the reactivity of nitrobenzamide derivatives but also contribute to the synthesis of novel compounds with potential biological activity. For example, the reductive chemistry of nitrobenzamide derivatives under hypoxic conditions reveals their potential as selective cytotoxic agents, highlighting their chemical and pharmacological significance (Palmer et al., 1995).
作用機序
Target of Action
The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, particularly in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its levels. The compound’s interaction with the enzyme and the resulting changes in acetylcholine levels can have significant effects on nerve function.
Biochemical Pathways
The primary biochemical pathway affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter. By inhibiting cholinesterase, the compound affects this pathway by preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.
Result of Action
The primary molecular effect of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the inhibition of the cholinesterase enzyme, leading to increased levels of acetylcholine . This can have various cellular effects, depending on the specific cells and tissues involved. For example, in neurons, increased acetylcholine levels can affect nerve signal transmission.
将来の方向性
The future directions for research on “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide” could involve further exploration of its potential therapeutic applications, given the biological activities of similar compounds . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(10-2-1-3-12(8-10)17(19)20)16-11-4-5-13-14(9-11)22-7-6-21-13/h1-5,8-9H,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAAZVDFICHPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)
![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)
![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)